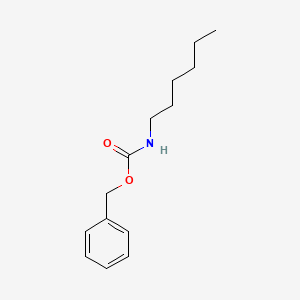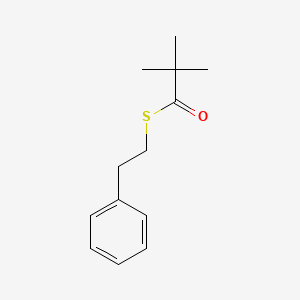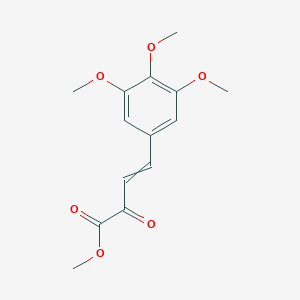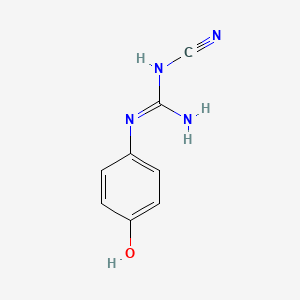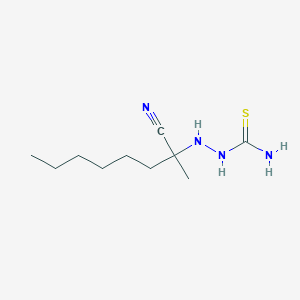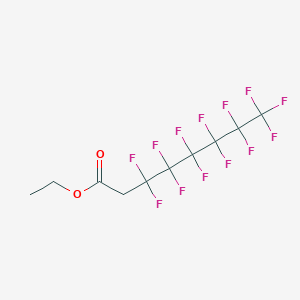![molecular formula C12H15ClN2 B14268158 3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane CAS No. 185683-50-5](/img/structure/B14268158.png)
3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloropyridin-3-yl)-2-azabicyclo[222]octane is a bicyclic organic compound that features a chloropyridine moiety attached to an azabicyclo[222]octane structure
Preparation Methods
The synthesis of 3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane typically begins with readily available starting materials such as 4-piperidone . The synthetic route involves several key steps:
Preparation and Resolution of Piperidin-4-ylacetic Acid: This step is crucial for obtaining high yields of the pure enantiomer.
Reduction to Chiral 4-Hydroxyethylpiperidine: This intermediate is then subjected to intramolecular N-alkylation to form the bicyclic structure.
Chemical Reactions Analysis
3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing selective muscarinic agonists, which have potential therapeutic applications.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies related to neuroblocking activities and insecticidal properties.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. For instance, as a muscarinic agonist, it binds to muscarinic receptors, leading to various physiological effects . The pathways involved include modulation of neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Similar compounds to 3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): This compound is also a bicyclic amine but lacks the chloropyridine moiety.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
185683-50-5 |
|---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
3-(6-chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H15ClN2/c13-11-6-3-9(7-14-11)12-8-1-4-10(15-12)5-2-8/h3,6-8,10,12,15H,1-2,4-5H2 |
InChI Key |
MIQDOAYSGVLCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(N2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


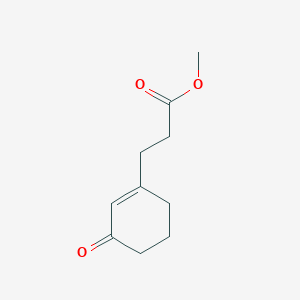
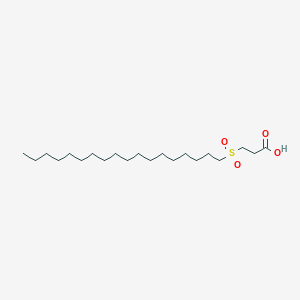
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)

![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)

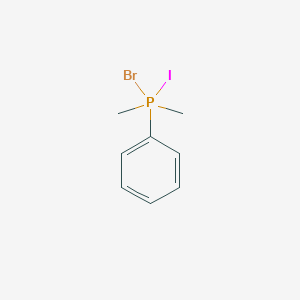
![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)
